21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride
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Description
Dehydroevodiamine is an alkaloid that has been isolated from E. rutaecarpa and has anti-inflammatory, antiarrhythmic, hypotensive, and anti-amnesic biological activities. It inhibits LPS-induced secretion of prostaglandin E2 (PGE2; ) in RAW 264.7 mouse macrophages when used at a concentration of 30 μM. Dehydroevodiamine (0.1-0.3 μM) reduces the upstroke velocity, action potential amplitude, and contractile force of electrically-stimulated primary human atrial trabeculae. In vivo, dehydroevodiamine (10 mg/kg) decreases mean arterial blood pressure (MAP) by approximately 30% in rats. Dehydroevodiamine (1.5 mg/kg) also inhibits amnesia induced by amyloid-β (25-35) and increases latency to step-through in a passive avoidance test in mice.
Properties
CAS No. |
111664-82-5 |
---|---|
Molecular Formula |
C19H16ClN3O |
Molecular Weight |
337.8 g/mol |
IUPAC Name |
21-methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride |
InChI |
InChI=1S/C19H15N3O.ClH/c1-21-16-9-5-3-7-14(16)19(23)22-11-10-13-12-6-2-4-8-15(12)20-17(13)18(21)22;/h2-9H,10-11H2,1H3;1H |
InChI Key |
SVOMSEHNGXLQRU-UHFFFAOYSA-N |
SMILES |
C[N+]1=C2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=CC=CC=C5N3.[Cl-] |
Canonical SMILES |
C[N+]1=C2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=CC=CC=C5N3.[Cl-] |
Related CAS |
67909-49-3 (Parent) |
Synonyms |
dehydroevodiamine dehydroevodiamine chloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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